1-(3-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Description
1-(3-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a structurally complex molecule featuring a 3,5-dimethylpyrazole core linked via an ethyl chain to a piperazine ring, which is further sulfonylated and attached to a meta-substituted phenylacetophenone group. This architecture combines multiple pharmacophoric elements: the pyrazole moiety is known for its role in hydrogen bonding and π-π interactions, the piperazine-sulfonyl group enhances solubility and modulates electronic properties, and the phenylacetyl fragment provides a hydrophobic anchor.
Properties
IUPAC Name |
1-[3-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15-13-16(2)23(20-15)12-9-21-7-10-22(11-8-21)27(25,26)19-6-4-5-18(14-19)17(3)24/h4-6,13-14H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQZZAPUXNSFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
For instance, imidazole derivatives can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Biochemical Pathways
For instance, imidazole derivatives have been reported to inhibit the activity of certain enzymes, leading to changes in cellular metabolism.
Pharmacokinetics
It is known that the solubility and stability of a compound can significantly impact its bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets.
Biological Activity
1-(3-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are known for their diverse biological effects. The molecular formula is C17H24N4O2S, with a molecular weight of 356.47 g/mol. The structural complexity allows for interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole and piperazine have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (colon cancer) | 6.2 | |
| Compound B | T47D (breast cancer) | 27.3 | |
| Compound C | Jurkat (leukemia) | <10 |
These studies suggest that the presence of the pyrazole and piperazine rings may enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. For example, thiazole derivatives have demonstrated promising antibacterial effects against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 31.25 | |
| Compound E | Escherichia coli | 50.0 |
This indicates that modifications in the structure can lead to enhanced microbial inhibition.
Neuroprotective Effects
Some derivatives of pyrazole have been noted for their neuroprotective properties. Studies suggest that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Antioxidant Properties : Reduction of oxidative stress markers in neuroprotective studies.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their anticancer activities against multiple cell lines, revealing significant cytotoxicity linked to structural features like sulfonamide groups .
- Comparative Analysis : Research comparing the efficacy of different pyrazole derivatives highlighted the importance of substituents on the phenyl ring for enhancing biological activity .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, suggesting a role for hydrophobic interactions in their mechanism of action .
Comparison with Similar Compounds
Pyrazole Core Modifications
- 3,5-Dimethylpyrazole vs. Nitropyrazole: describes 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone (C₁₇H₂₁N₅O₃), where the nitro group at the pyrazole’s 4-position introduces strong electron-withdrawing effects. This contrasts with the target compound’s unmodified 3,5-dimethylpyrazole, which likely exhibits reduced electrophilicity and enhanced metabolic stability due to the absence of nitro groups .
- Pyrazole vs. Pyrrole: highlights 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone, where pyrrole replaces pyrazole. Pyrrole’s aromaticity and reduced basicity compared to pyrazole may alter binding interactions in biological targets .
Piperazine-Sulfonyl Modifications
- Ethyl Linker vs. Direct Attachment: In , 1-[4-(4-methylpiperidine-1-sulfonyl)phenyl]ethanone (C₁₄H₁₉NO₃S) lacks the ethyl linker between piperazine and pyrazole.
- Sulfonyl Group Position: describes 1-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-2,2-diphenylethanone, where the sulfonyl group is replaced by a diphenylacetyl group. This substitution increases hydrophobicity and steric bulk, which could hinder membrane permeability compared to the target compound’s sulfonyl group .
Phenylacetyl Substituents
- Meta vs. Para Substitution: synthesizes (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-substituted-diazenyl-pyrazol-1-yl)ethanones with para-chlorophenyl groups. The target compound’s meta-substituted phenylacetyl group may offer distinct steric and electronic profiles, influencing target selectivity .
Physicochemical Properties
- Solubility : The fluorophenyl-sulfonyl piperazine derivative in exhibits a water solubility of 6.4 µg/mL at pH 7.4. The target compound’s solubility is likely lower due to its larger molecular weight (estimated ~450 g/mol) and increased hydrophobic surface area .
- Molecular Weight and Lipophilicity: ’s nitropyrazole derivative (MW 343.4) is lighter than the target compound, which may enhance its bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
